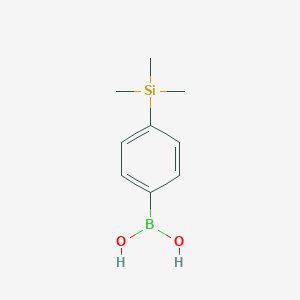
Ácido 4-trimetilsililfenilborónico
Descripción general
Descripción
4-Trimethylsilylphenylboronic acid is an organoboron compound with the molecular formula C₉H₁₅BO₂Si. It is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a trimethylsilyl group. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to its stability and reactivity .
Aplicaciones Científicas De Investigación
4-Trimethylsilylphenylboronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions to form carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the development of drug candidates and diagnostic agents.
Industry: Applied in the production of advanced materials and polymers.
Mecanismo De Acción
Target of Action
4-Trimethylsilylphenylboronic acid, also known as 4-(Trimethylsilyl)phenylboronic acid, is a versatile compound that forms temporary covalent connections with biomolecules . Its primary targets include various enzymes and receptors, which play crucial roles in numerous biological activities .
Mode of Action
The compound interacts with its targets through its boronic acid feature . This feature allows it to form temporary covalent bonds with biomolecules, thereby influencing their function . The exact changes resulting from these interactions depend on the specific biomolecules involved and can vary widely.
Biochemical Pathways
The affected biochemical pathways are diverse due to the compound’s ability to interact with a wide range of biomolecules . It is frequently used in reactions such as the Suzuki-Miyaura cross-coupling and C-H activation . The downstream effects of these interactions can lead to significant changes in biological processes.
Pharmacokinetics
It is known that the compound readily dissolves in organic solvents like thf, dmso, and dichloromethane , which may influence its bioavailability.
Result of Action
The molecular and cellular effects of 4-Trimethylsilylphenylboronic acid’s action are diverse and depend on the specific biomolecules it interacts with. For example, it acts as an energy acceptor in fluorescence, capable of absorbing and transferring light energy to different molecules . This property makes it a pivotal tool for crafting other compounds and delving deeper into biological processes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Trimethylsilylphenylboronic acid. For instance, the compound’s solubility in various solvents can affect its distribution and availability in different environments . .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4-Trimethylsilylphenylboronic acid can be synthesized through several methods. One common approach involves the reaction of 4-bromophenyltrimethylsilane with triisopropylborate in the presence of a palladium catalyst. The reaction typically proceeds under mild conditions, such as room temperature, and yields the desired boronic acid after hydrolysis .
Industrial Production Methods: Industrial production of 4-trimethylsilylphenylboronic acid follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The compound is then purified through recrystallization or chromatography techniques .
Análisis De Reacciones Químicas
Types of Reactions: 4-Trimethylsilylphenylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base, forming biaryl or substituted alkenes.
Substitution: The trimethylsilyl group can be substituted with other functional groups through reactions with electrophiles.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Oxidizing Agents: Hydrogen peroxide, sodium perborate.
Bases: Potassium carbonate, sodium hydroxide.
Major Products:
Biaryls: Formed through Suzuki-Miyaura cross-coupling.
Phenols: Formed through oxidation reactions.
Comparación Con Compuestos Similares
Phenylboronic Acid: Lacks the trimethylsilyl group, making it less stable and reactive compared to 4-trimethylsilylphenylboronic acid.
4-Methoxyphenylboronic Acid: Contains a methoxy group instead of a trimethylsilyl group, leading to different reactivity and applications.
4-Bromophenylboronic Acid: Contains a bromine atom, which can participate in different types of reactions compared to the trimethylsilyl group.
Uniqueness: 4-Trimethylsilylphenylboronic acid is unique due to the presence of the trimethylsilyl group, which enhances its stability and reactivity in cross-coupling reactions. This makes it a valuable reagent in organic synthesis, particularly for forming carbon-carbon bonds .
Propiedades
IUPAC Name |
(4-trimethylsilylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15BO2Si/c1-13(2,3)9-6-4-8(5-7-9)10(11)12/h4-7,11-12H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRPZMSUGPMYBCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)[Si](C)(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15BO2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60274326 | |
| Record name | 4-Trimethylsilylphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60274326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17865-11-1 | |
| Record name | [4-(Trimethylsilyl)phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17865-11-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Trimethylsilylphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60274326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Trimethylsilyl)phenylboronic Acid (contains varying amounts of Anhydride) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


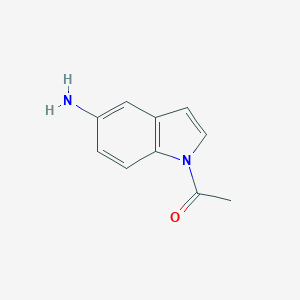
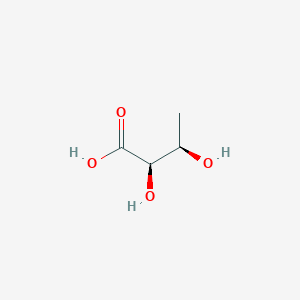
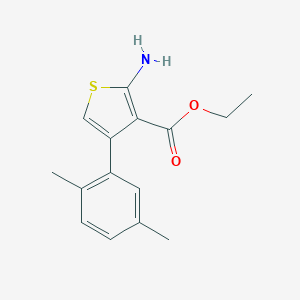
![[(Dichlorosilanediyl)bis(methylene)]bis[dichloro(methyl)silane]](/img/structure/B95703.png)
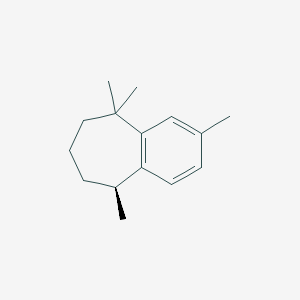
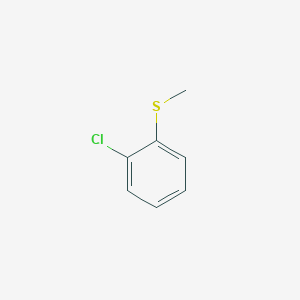
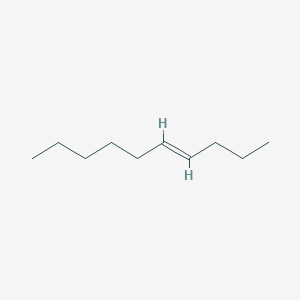
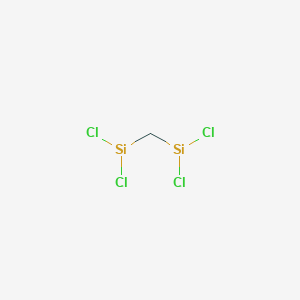
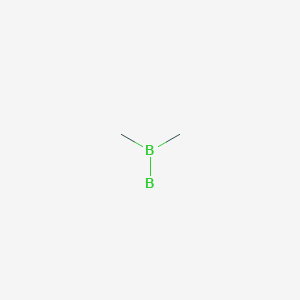
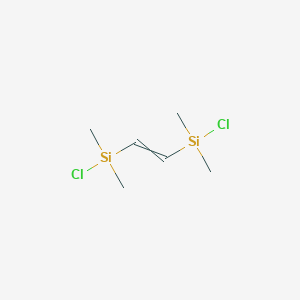
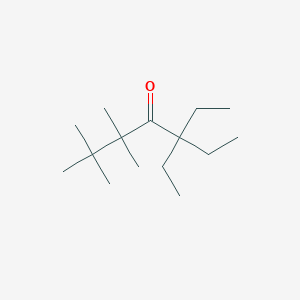
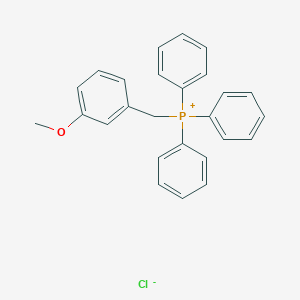
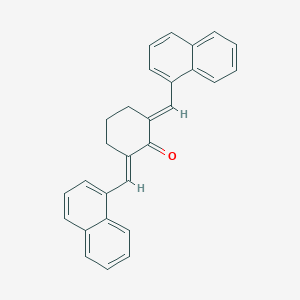
![2-Chloronaphtho[2,1-d]thiazole](/img/structure/B95716.png)
